molecular formula C11H14O2S2 B12566298 2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione CAS No. 144266-26-2

2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione

Cat. No.: B12566298
CAS No.: 144266-26-2
M. Wt: 242.4 g/mol
InChI Key: UXTLXNUXLLEXCX-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione is an organic compound characterized by the presence of a dithiane ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione typically involves the reaction of 4-methylbenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane intermediate, which is then oxidized to yield the final product. Commonly used acid catalysts include hydrochloric acid and sulfuric acid, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione is unique due to its dithiane ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

144266-26-2

Molecular Formula

C11H14O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-dithiane 1,3-dioxide

InChI

InChI=1S/C11H14O2S2/c1-9-3-5-10(6-4-9)11-14(12)7-2-8-15(11)13/h3-6,11H,2,7-8H2,1H3

InChI Key

UXTLXNUXLLEXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2S(=O)CCCS2=O

Origin of Product

United States

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